molecular formula C13H16N2O5 B14194568 ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate CAS No. 920802-78-4

ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate

Cat. No.: B14194568
CAS No.: 920802-78-4
M. Wt: 280.28 g/mol
InChI Key: DRJPOJFUKRFZBL-LBPRGKRZSA-N
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Description

Ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C13H16N2O5 It is characterized by the presence of a morpholine ring substituted with an ethyl ester group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of (2R)-2-(4-nitrophenyl)morpholine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amides or alcohol derivatives.

Scientific Research Applications

Ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The morpholine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate can be compared with similar compounds such as:

    Ethyl (2R)-2-(4-aminophenyl)morpholine-4-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (2R)-2-(4-nitrophenyl)piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

920802-78-4

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C13H16N2O5/c1-2-19-13(16)14-7-8-20-12(9-14)10-3-5-11(6-4-10)15(17)18/h3-6,12H,2,7-9H2,1H3/t12-/m0/s1

InChI Key

DRJPOJFUKRFZBL-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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